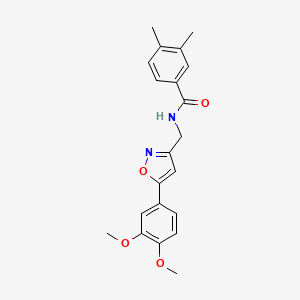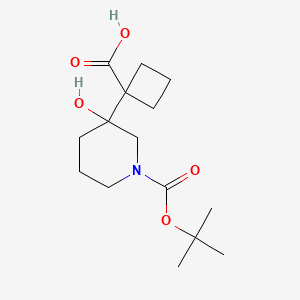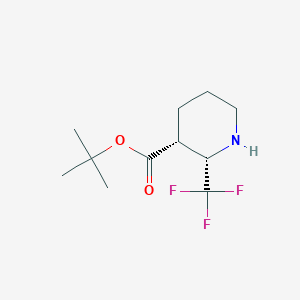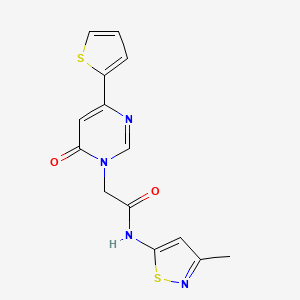
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative under oxidative conditions.
-
Attachment of the Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated isoxazole.
-
Formation of the Benzamide Moiety: : The final step involves the coupling of the isoxazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction of the isoxazole ring can yield amine derivatives, which may have different biological activities.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest for pharmaceutical research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. This structural difference can lead to variations in biological activity and chemical reactivity, making it a distinct entity in the realm of synthetic organic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-16(9-14(13)2)21(24)22-12-17-11-19(27-23-17)15-7-8-18(25-3)20(10-15)26-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUSITXFLFKQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)
![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)
![1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2750268.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2750284.png)

